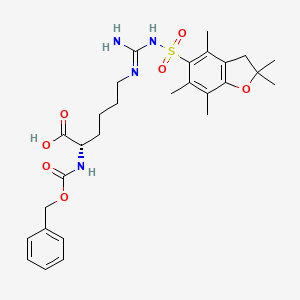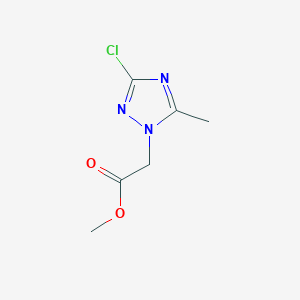
methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate
Descripción general
Descripción
“Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate” is a chemical compound with the empirical formula C5H6ClN3O2 and a molecular weight of 175.57 . It is a halogenated heterocycle . The compound is usually sold in a solid form .
Molecular Structure Analysis
The molecular structure of “methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate” can be represented by the SMILES string COC(=O)Cn1cnc(Cl)n1 . This indicates that the compound contains a methyl ester group (COC=O), a 1,2,4-triazole ring (n1cncn1), and a chlorine atom attached to the triazole ring .
Physical And Chemical Properties Analysis
“Methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data .
Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Reactivity
Cyclization and Derivative Formation : The synthesis and cyclization of 1,2,4-triazole derivatives have been explored for the creation of new pharmacologically active molecules. For instance, the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate leads to the formation of ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which can further undergo transformation into a variety of biologically active derivatives through cyclization and reaction with isothiocyanates (Maliszewska-Guz et al., 2005).
Nucleophilic Substitution Reactions : Studies on the reactivity of methyl (3,6-dichloropyridazin-4-yl)acetate towards nucleophiles have shown selective displacement reactions, indicating a potential pathway for the synthesis of novel compounds through regioselective nucleophilic substitution (Adembri et al., 1976).
Pharmacological Potential
Antimicrobial and Anticholinesterase Activity : Derivatives of 1,2,4-triazole have shown significant potential as antimicrobial agents and cholinesterase inhibitors. For example, triazole and triazolothiadiazine derivatives have been synthesized as cholinesterase inhibitors, displaying promising anticholinesterase activity (Mohsen, 2012). Additionally, novel triazole derivatives have been identified for their antimicrobial properties against various bacterial strains, suggesting a broad spectrum of potential pharmacological applications (Kaplancikli et al., 2008).
Enzyme Inhibition for Therapeutic Applications : The synthesis of 1,2,4-triazole derivatives and their evaluation for enzyme inhibitory activities, such as against acetylcholinesterase and α-glucosidase, highlight their potential in developing therapeutic agents for diseases related to enzyme dysregulation (Bekircan et al., 2015).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Derivatives of 1,2,3-triazole, such as Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, have been studied for their corrosion inhibition properties on mild steel in sulfuric acid solutions. These studies suggest potential industrial applications in protecting metals against corrosion (Elazhary et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(3-chloro-5-methyl-1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-4-8-6(7)9-10(4)3-5(11)12-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTUJLMCUIYSQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



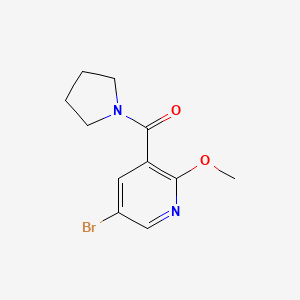

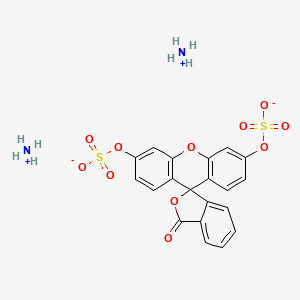
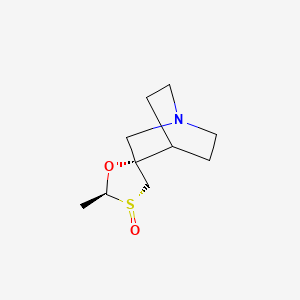
![6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1458690.png)
![6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1458691.png)
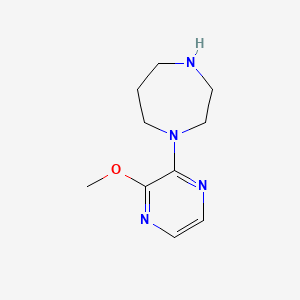




![[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1458704.png)

